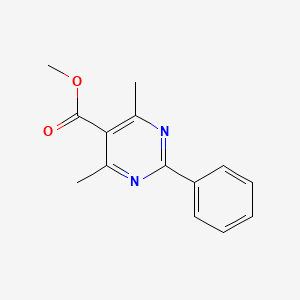

Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-9-12(14(17)18-3)10(2)16-13(15-9)11-7-5-4-6-8-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVNWBNIJKRQDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=CC=C2)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40730016 | |

| Record name | Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832090-45-6 | |

| Record name | Methyl 4,6-dimethyl-2-phenyl-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832090-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-phenylpyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds, including methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways related to cell growth and apoptosis .

Antiviral Properties

this compound has been investigated for its antiviral potential. It has shown effectiveness against several viruses by interfering with their replication processes. This makes it a candidate for further development into antiviral medications .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This characteristic positions it as a potential therapeutic agent for inflammatory diseases .

Synthetic Applications

Synthesis of Novel Derivatives

this compound serves as a versatile building block in organic synthesis. It can be modified to produce various derivatives with enhanced biological activities. For instance, reactions involving this compound can lead to the formation of new pyrimidine derivatives that may possess unique pharmacological properties .

Reactivity Studies

Recent studies have focused on the reactivity of this compound in Diels-Alder reactions and other cycloaddition processes. These reactions have been shown to proceed efficiently under mild conditions, allowing for the synthesis of complex molecular architectures .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Burch et al., 2019 | Demonstrated the synthesis of N,N-disubstituted derivatives with significant biological activity | Antitumor and antiviral agents |

| Sharma et al., 2020 | Investigated nucleoside transport inhibitors derived from pyrimidine compounds | Potential treatments for viral infections |

| Patil et al., 2021 | Reported selective inhibitors for EGFR using modified pyrimidines | Cancer therapeutics |

Mechanism of Action

The mechanism of action of Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 2-Chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS 857283-62-6)

- Structural Differences :

- Replacement of the 2-phenyl group with a chlorine atom .

- Ethyl ester instead of methyl ester at position 5.

- Impact on Properties: The electron-withdrawing chlorine atom increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitution reactions . The ethyl ester group may improve solubility in non-polar solvents compared to the methyl ester.

- Applications : Used as an intermediate in agrochemical synthesis due to its reactivity .

Ethyl 4,6-Dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Structural Differences :

- Thioxo group (C=S) at position 2 instead of phenyl.

- Partially saturated tetrahydropyrimidine ring .

- Impact on Properties :

Ethyl 4-Amino-2-methylpyrimidine-5-carboxylate (CAS 5472-46-8)

- Structural Differences: Amino group (-NH2) at position 4 instead of methyl. Methyl group at position 2 instead of phenyl.

- Impact on Properties: The amino group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. Reduced steric bulk compared to the phenyl group may improve reactivity in regioselective reactions .

- Applications : Utilized as a precursor for heterocyclic amines in pharmaceutical synthesis .

Similar Compounds

- Ethyl 2-Chloro-4,6-dimethylpyrimidine-5-carboxylate : Produced via chlorination of the corresponding hydroxy- or thio-pyrimidine intermediates .

- Tetrahydropyrimidine Derivatives : Synthesized by cyclocondensation of β-diketones with thiourea or guanidine derivatives, followed by hydrogenation .

Physicochemical and Functional Comparisons

Key Research Findings

- Electronic Effects : The phenyl group in the target compound stabilizes the aromatic ring via resonance, whereas electron-withdrawing groups (e.g., Cl, S) in analogs increase electrophilicity for downstream reactions .

- Crystal Packing : Substituents like thioxo groups significantly influence molecular packing, as demonstrated by X-ray diffraction studies .

- Synthetic Flexibility : Ethyl esters generally offer better solubility than methyl esters in organic synthesis, though methyl esters are preferred for metabolic stability in drug design .

Biological Activity

Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrimidine core with methyl and phenyl substituents that may influence its biological activity. The synthesis typically involves multi-step reactions, including the protection of functional groups and cyclization processes to yield the final product with high purity and yield .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antitumor Activity

Research indicates that compounds within the pyrimidine class, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar derivatives can inhibit cell proliferation in HeLa and K562 cancer cells, suggesting potential applications in oncology .

2. Antimicrobial Activity

Pyrimidine derivatives have been reported to possess antimicrobial properties against various pathogens. The compound's structure may enhance its efficacy against bacteria and fungi, although specific data on this compound is limited .

3. Anti-inflammatory Effects

Studies suggest that certain pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis through mitochondrial pathways .

- Inhibition of Kinases : Pyrimidines often act as inhibitors of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. This inhibition can lead to reduced tumor growth and increased cancer cell death .

Case Studies

Several studies have evaluated the efficacy of related pyrimidine compounds in clinical settings:

- Study on Anticancer Properties : A recent study demonstrated that a derivative of methyl 4,6-dimethyl-2-phenylpyrimidine significantly inhibited tumor growth in xenograft models of breast cancer, showing potential for further development as an anticancer agent .

- Neuroprotective Effects : Other derivatives have been investigated for neuroprotective effects in models of neurodegenerative diseases, indicating a broader therapeutic potential beyond oncology .

Q & A

Q. What synthetic strategies are effective for preparing Methyl 4,6-dimethyl-2-phenylpyrimidine-5-carboxylate, and how can regioselectivity be controlled?

A common approach involves chlorination of precursor pyrimidines using phosphoryl chloride (POCl₃), followed by nucleophilic substitution with methyl groups. For example, chlorination of 4,6-dimethyl-2-phenylpyrimidine derivatives can introduce reactive sites for subsequent esterification. Regioselectivity is influenced by steric and electronic factors: electron-withdrawing groups (e.g., carboxylates) direct substitutions to less hindered positions. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- ¹H/¹³C NMR : The methyl groups at positions 4 and 6 appear as singlets (~δ 2.3–2.6 ppm for CH₃), while the phenyl ring protons show aromatic splitting patterns (~δ 7.3–7.5 ppm). The ester carbonyl (C=O) resonates at ~δ 165–170 ppm in ¹³C NMR.

- IR : Strong absorbance near 1700 cm⁻¹ confirms the ester carbonyl group. Aromatic C-H stretches appear at ~3000–3100 cm⁻¹.

Cross-validation with X-ray crystallography (e.g., SHELX refinement) ensures structural accuracy .

Q. What are the stability considerations for this compound during storage and handling?

Pyrimidine derivatives are prone to hydrolysis under acidic/basic conditions. Store in anhydrous environments (e.g., desiccators) at −20°C. DMSO solutions should be avoided due to potential decomposition; instead, use inert solvents like acetonitrile. Regular HPLC monitoring is recommended to assess purity over time .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict reactivity or intermolecular interactions for this compound?

Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites (e.g., nucleophilic/electrophilic regions). Molecular dynamics (MD) simulations predict solvation effects and crystal packing behavior, aiding in polymorph screening. For example, the phenyl ring’s π-stacking interactions can be modeled to optimize crystallization conditions .

Q. What mechanistic insights explain contradictory yields in amination or halogenation reactions?

Contradictions often arise from competing pathways. For instance, amination of chlorinated intermediates may proceed via SNAr (nucleophilic aromatic substitution), but steric hindrance from the 2-phenyl group can reduce yields. Alternative pathways (e.g., radical mechanisms under light) or catalysts (e.g., CuI for Ullmann-type couplings) may improve efficiency. Kinetic studies (e.g., monitoring by LC-MS) can identify rate-limiting steps .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

Solvent-less mechanochemical synthesis (e.g., grinding reactants with catalysts like CuCl₂·2H₂O) reduces waste. Microwave-assisted reactions enhance reaction rates and selectivity. Life-cycle assessment (LCA) tools compare the environmental impact of traditional vs. alternative methods .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls.

- Metabolic stability testing : Evaluate compound degradation in liver microsomes to account for false negatives.

- SAR studies : Modify substituents (e.g., replacing methyl with trifluoromethyl) to isolate activity contributors .

Q. How does X-ray crystallography using SHELX software elucidate supramolecular interactions in crystals?

SHELXL refines crystal structures by modeling hydrogen bonding (e.g., between ester carbonyls and adjacent NH groups) and π-π interactions. Thermal displacement parameters (U-values) assess molecular rigidity. For example, the 2-phenyl group’s orientation affects packing motifs, which can be visualized via Mercury software .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.